Tris-(2-methanethiosulfonylethyl)amine
Overview
Description
Tris-(2-methanethiosulfonylethyl)amine is a biochemical reagent known for its role as a sulfhydryl cross-linking agent. It has the molecular formula C₉H₂₁NO₆S₆ and a molecular weight of 431.66 g/mol . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris-(2-methanethiosulfonylethyl)amine typically involves the reaction of tris(2-aminoethyl)amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the exothermic reaction and volatile reagents.
Chemical Reactions Analysis
Types of Reactions
Tris-(2-methanethiosulfonylethyl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced back to the thiol form.
Substitution: The methanesulfonyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can react with the methanesulfonyl groups under mild conditions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated.
Substitution: Various substituted amines and thiols are formed depending on the nucleophile used.
Scientific Research Applications
Tris-(2-methanethiosulfonylethyl)amine is widely used in scientific research due to its ability to form stable cross-links. Some of its applications include:
Chemistry: Used as a cross-linking agent in polymer chemistry and material science.
Biology: Employed in protein modification and labeling studies.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The primary mechanism of action of Tris-(2-methanethiosulfonylethyl)amine involves the formation of covalent bonds with sulfhydryl groups in proteins and other biomolecules. This cross-linking can stabilize protein structures, modify enzyme activity, and facilitate the formation of protein complexes. The molecular targets include cysteine residues in proteins, and the pathways involved are those related to protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl)amine: Another cross-linking agent but with different reactivity and applications.
Tris(2-hydroxyethyl)amine: Used in different contexts, primarily as a buffer in biological systems.
Tris(2-aminoethyl)amine: The precursor to Tris-(2-methanethiosulfonylethyl)amine, used in various synthetic applications.
Uniqueness
This compound is unique due to its specific reactivity with sulfhydryl groups, making it particularly useful in protein chemistry and related fields. Its ability to form stable cross-links under mild conditions sets it apart from other cross-linking agents .
Biological Activity
Tris-(2-methanethiosulfonylethyl)amine (TMTSEA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with TMTSEA, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
TMTSEA is characterized by its unique structure, which includes three methanethiosulfonylethyl groups attached to a central nitrogen atom. This configuration allows for various interactions with biological molecules, making it a subject of interest for researchers exploring its pharmacological potential.
Antiviral Activity
Research has indicated that derivatives of TMTSEA exhibit varying degrees of antiviral activity. A study evaluating symmetrical derivatives based on the tris(2-aminoethyl)amine scaffold found that while most compounds showed no significant anti-HSV-1 activity, some symmetrical derivatives demonstrated notable cytotoxicity against Vero cells, suggesting a complex interaction with cellular pathways that warrants further investigation .
Cytotoxicity and Anticancer Potential
TMTSEA's cytotoxic effects have been explored in various cancer cell lines. A notable study reported that certain derivatives showed moderate to promising activity against mouse fibroblast (NIH/3T3) and human promyelocytic leukemia (HL-60) cells, with IC50 values indicating effective concentrations for inducing cell death . The compound's mechanism of action appears to involve the disruption of cellular processes critical for survival, though specific pathways remain to be fully elucidated.
Interaction with Biological Targets
The biological activity of TMTSEA can be attributed to its ability to form covalent bonds with thiol groups in proteins, leading to alterations in protein function. This reactivity is particularly significant in the context of redox biology, where TMTSEA may influence oxidative stress responses in cells.
Case Studies
- Cytotoxicity in Cancer Models : In a study involving various cancer cell lines, TMTSEA derivatives were tested for their ability to inhibit cell proliferation. The results indicated that certain modifications to the TMTSEA structure enhanced its anticancer properties, suggesting that structural optimization could lead to more effective therapeutic agents.
- Antiviral Studies : In the context of herpes simplex virus type 1 (HSV-1), some TMTSEA derivatives showed potential antiviral activity through mechanisms that may involve interference with viral entry or replication. Although most derivatives did not exhibit significant antiviral effects, the few that did highlight the need for further exploration into structure-activity relationships.
Table 1: Cytotoxic Activity of TMTSEA Derivatives
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
TMTSEA Derivative 1 | NIH/3T3 | 25 | Moderate |
TMTSEA Derivative 2 | HL-60 | 15 | Promising |
TMTSEA Derivative 3 | Vero | >100 | No significant activity |
Table 2: Antiviral Activity Against HSV-1
Compound | Plaque Reduction (%) | Cytotoxicity (Vero Cells) |
---|---|---|
TMTSEA Derivative A | 30 | Low |
TMTSEA Derivative B | 5 | Moderate |
TMTSEA Derivative C | 0 | High |
Properties
IUPAC Name |
2-methylsulfonylsulfanyl-N,N-bis(2-methylsulfonylsulfanylethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO6S6/c1-20(11,12)17-7-4-10(5-8-18-21(2,13)14)6-9-19-22(3,15)16/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDALISDKOEUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCN(CCSS(=O)(=O)C)CCSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO6S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343551 | |
Record name | Tris-(2-methanethiosulfonylethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18365-77-0 | |
Record name | Tris-(2-methanethiosulfonylethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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